molecular formula C17H20N4O2 B5686703 1-(3-nitrobenzyl)-4-(3-pyridinylmethyl)piperazine

1-(3-nitrobenzyl)-4-(3-pyridinylmethyl)piperazine

Cat. No. B5686703
M. Wt: 312.37 g/mol
InChI Key: NOPNOIXUJYVFCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-nitrobenzyl)-4-(3-pyridinylmethyl)piperazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a piperazine derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 1-(3-nitrobenzyl)-4-(3-pyridinylmethyl)piperazine is not fully understood. However, it has been suggested that this compound may act as an antioxidant, scavenging reactive oxygen species and preventing oxidative damage to cells.
Biochemical and Physiological Effects:
In addition to its neuroprotective effects, 1-(3-nitrobenzyl)-4-(3-pyridinylmethyl)piperazine has also been shown to exhibit anti-inflammatory and anti-cancer properties. This compound has been found to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as a cancer treatment.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3-nitrobenzyl)-4-(3-pyridinylmethyl)piperazine in lab experiments is its relatively simple synthesis method. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to fully investigate its potential applications.

Future Directions

There are many potential future directions for research on 1-(3-nitrobenzyl)-4-(3-pyridinylmethyl)piperazine. One area of interest is in its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further investigation into its anti-cancer properties may lead to the development of new cancer treatments. Finally, research into the mechanism of action of this compound may provide insights into the underlying causes of oxidative stress-induced damage in cells.

Synthesis Methods

The synthesis of 1-(3-nitrobenzyl)-4-(3-pyridinylmethyl)piperazine can be achieved through various methods, including the use of a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method involves the reaction of 3-bromo-1-nitrobenzene with 3-pyridylboronic acid, followed by the addition of piperazine and a base to form the final product.

Scientific Research Applications

1-(3-nitrobenzyl)-4-(3-pyridinylmethyl)piperazine has been investigated for its potential applications in various fields of scientific research. One such application is in the field of neuroscience, where this compound has been shown to exhibit neuroprotective effects against oxidative stress-induced damage in neuronal cells.

properties

IUPAC Name

1-[(3-nitrophenyl)methyl]-4-(pyridin-3-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c22-21(23)17-5-1-3-15(11-17)13-19-7-9-20(10-8-19)14-16-4-2-6-18-12-16/h1-6,11-12H,7-10,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOPNOIXUJYVFCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)[N+](=O)[O-])CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Nitrobenzyl)-4-(pyridin-3-ylmethyl)piperazine

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